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molecular formula C17H19NO2 B8422965 [(1,3-Dioxaindan-5-yl)methyl](4-isopropylphenyl)amine

[(1,3-Dioxaindan-5-yl)methyl](4-isopropylphenyl)amine

Cat. No. B8422965
M. Wt: 269.34 g/mol
InChI Key: WWTKBLINICGGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105567B2

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using piperonal (4.5 g) and 4-isopropylaniline (4.0 g) as starting materials, (benzo[d]1,3-dioxolen-5-ylmethyl)(4-isopropylphenyl)amine (6.1 g) was obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH:12]([C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)([CH3:14])[CH3:13]>>[O:11]1[C:3]2[CH:2]=[CH:1][C:6]([CH2:7][NH:19][C:18]3[CH:20]=[CH:21][C:15]([CH:12]([CH3:14])[CH3:13])=[CH:16][CH:17]=3)=[CH:5][C:4]=2[O:9][CH2:10]1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CNC2=CC=C(C=C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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